molecular formula C13H14N2O2S2 B7612052 4-Quinolin-8-ylsulfonylthiomorpholine

4-Quinolin-8-ylsulfonylthiomorpholine

Cat. No.: B7612052
M. Wt: 294.4 g/mol
InChI Key: QOZNGHOXNWRVQK-UHFFFAOYSA-N
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Description

4-Quinolin-8-ylsulfonylthiomorpholine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring system attached to a sulfonyl group and a thiomorpholine moiety. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Chemical Reactions Analysis

Types of Reactions

4-Quinolin-8-ylsulfonylthiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Thiomorpholine, pyridine, sulfonyl chloride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiomorpholine derivatives.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 4-Quinolin-8-ylsulfonylthiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial, antiviral, or anticancer effects . The specific pathways involved may include DNA synthesis, protein synthesis, and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the sulfonyl and thiomorpholine groups, which impart specific chemical and biological properties

Properties

IUPAC Name

4-quinolin-8-ylsulfonylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c16-19(17,15-7-9-18-10-8-15)12-5-1-3-11-4-2-6-14-13(11)12/h1-6H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZNGHOXNWRVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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